5-cyclopropyl-1,2-thiazole-3-carboxylicacid
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Overview
Description
5-cyclopropyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and the carboxylic acid functionality. Common synthetic routes include:
Cyclization Reactions: Using precursors such as α-haloketones and thiourea to form the thiazole ring.
Functional Group Introduction: Introducing the cyclopropyl group through cyclopropanation reactions and the carboxylic acid group through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and functional group introduction reactions, optimized for yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
5-cyclopropyl-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin, which also contain the thiazole ring and exhibit diverse biological activities.
Cyclopropyl Derivatives: Compounds containing the cyclopropyl group, known for their stability and unique chemical properties.
Uniqueness
5-cyclopropyl-1,2-thiazole-3-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropyl group, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other thiazole or cyclopropyl derivatives .
Properties
IUPAC Name |
5-cyclopropyl-1,2-thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUCAOYRUEBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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